[(E)-[4-(4-methylpiperidin-1-yl)-3-nitrophenyl]methylideneamino]thiourea
Overview
Description
[(E)-[4-(4-methylpiperidin-1-yl)-3-nitrophenyl]methylideneamino]thiourea is a complex organic compound that features a piperidine ring, a nitrophenyl group, and a thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-[4-(4-methylpiperidin-1-yl)-3-nitrophenyl]methylideneamino]thiourea typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-(4-methylpiperidin-1-yl)aniline with 3-nitrobenzaldehyde to form an intermediate Schiff base.
Thiourea Addition: The intermediate is then reacted with thiourea under controlled conditions to yield the final product.
The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are typically carried out at room temperature or slightly elevated temperatures to ensure optimal yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring and the nitrophenyl group.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiourea moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products
Oxidation: Products may include oxidized derivatives of the piperidine ring and nitrophenyl group.
Reduction: The primary product is the corresponding amine derivative.
Substitution: Substituted thiourea derivatives are the major products.
Scientific Research Applications
[(E)-[4-(4-methylpiperidin-1-yl)-3-nitrophenyl]methylideneamino]thiourea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [(E)-[4-(4-methylpiperidin-1-yl)-3-nitrophenyl]methylideneamino]thiourea involves its interaction with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the thiourea moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methylpiperidin-1-yl)aniline: Shares the piperidine ring structure.
3-Nitrobenzaldehyde: Contains the nitrophenyl group.
Thiourea: Contains the thiourea moiety.
Uniqueness
[(E)-[4-(4-methylpiperidin-1-yl)-3-nitrophenyl]methylideneamino]thiourea is unique due to the combination of these functional groups in a single molecule, which imparts distinct chemical and biological properties not observed in the individual components.
Properties
IUPAC Name |
[(E)-[4-(4-methylpiperidin-1-yl)-3-nitrophenyl]methylideneamino]thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2S/c1-10-4-6-18(7-5-10)12-3-2-11(8-13(12)19(20)21)9-16-17-14(15)22/h2-3,8-10H,4-7H2,1H3,(H3,15,17,22)/b16-9+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUSRQGWYMVBZSC-CXUHLZMHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=C(C=C2)C=NNC(=S)N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCN(CC1)C2=C(C=C(C=C2)/C=N/NC(=S)N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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